![molecular formula C18H12F3NO3S B2473904 {(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid CAS No. 900345-90-6](/img/structure/B2473904.png)
{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid is a useful research compound. Its molecular formula is C18H12F3NO3S and its molecular weight is 379.35. The purity is usually 95%.
BenchChem offers high-quality {(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
A study by Gowda et al. (2011) describes the synthesis of Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. This research evaluated the anti-inflammatory and analgesic activities of these compounds. It was found that the (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid possesses analgesic activity comparable to pentazocine, and its anti-inflammatory activity increased upon derivatization of the carboxylic acid group (Gowda et al., 2011).
Antimicrobial Activity
Kalekar et al. (2011) synthesized derivatives of (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and tested them for antibacterial and antifungal activities. Significant antibacterial and antifungal activity was observed in some derivatives against strains like E. coli, S. aureus, and C. albican (Kalekar et al., 2011).
Anti-Corrosive Properties
Sebbar (2017) explored the corrosion inhibitory effect of benzothiazine derivatives, including 2-(3-oxo-2,3-dihydro[1,4]-benzothiazin-4-yl)acetic acid, on mild steel in 1M HCl. The study showed that these inhibitors significantly increase their efficiency with the increase in concentration, demonstrating their potential as anti-corrosive agents (Sebbar, 2017).
Organic Sulfur Compounds
Coutts et al. (1970) investigated the reactions of benzothiazine hydroxamic acids, including derivatives of (3,4-dihydro-4-hydroxy-3-oxo-2H-1,4-benzothiazin-2-yl)acetic acid. This study contributes to understanding the chemical properties and potential applications of these compounds in organic synthesis (Coutts et al., 1970).
Synthesis of Regioisomeric Derivatives
Kozminykh et al. (2002) described the synthesis of regioisomeric derivatives of benzothiazine, contributing to the knowledge of chemical properties and potential applications in various fields (Kozminykh et al., 2002).
Synthesis and Antibacterial Activity of Analogues
Kadian et al. (2012) synthesized {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and its analogues, evaluating their antibacterial activity against various bacterial strains. This research provides insights into the potential therapeutic applications of these compounds (Kadian et al., 2012).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as the monocarbonyl curcumin analog c66, have shown efficacy in reducing diabetes-associated cardiovascular and kidney complications .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to prevent the release of pro-oxidative and pro-inflammatory molecules .
Biochemical Pathways
The compound is likely to affect several biochemical pathways. For instance, the monocarbonyl curcumin analog C66 has been shown to inhibit JNK2, which reduces cardiac inflammation, fibrosis, oxidative stress, and apoptosis in the settings of diabetic cardiomyopathy . It also exerts a powerful antifibrotic effect by reducing inflammation-related factors and inducing the expression of anti-inflammatory factors, as well as targeting TGF-β/SMADs, MAPK/ERK, and PPAR-γ pathways in animal models of diabetic nephropathy .
Pharmacokinetics
The monocarbonyl curcumin analog c66, a similar compound, has shown improved chemical stability and potent pharmacokinetics . This suggests that our compound may also have favorable ADME properties, contributing to its bioavailability.
Result of Action
Based on the effects of similar compounds, it can be inferred that it may have a protective effect against diabetes-induced oxidative damage .
Action Environment
The trifluoromethyl group, which is present in the compound, is known to be prevalent in pharmaceutical and agrochemical compounds , suggesting that it may confer certain environmental stability to the compound.
Eigenschaften
IUPAC Name |
2-[(2E)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c19-18(20,21)12-7-5-11(6-8-12)9-15-17(25)22(10-16(23)24)13-3-1-2-4-14(13)26-15/h1-9H,10H2,(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYVIWNBQDZBU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

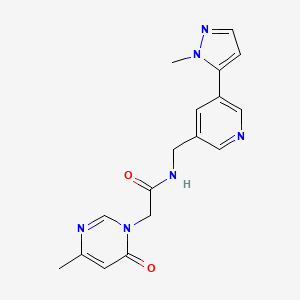
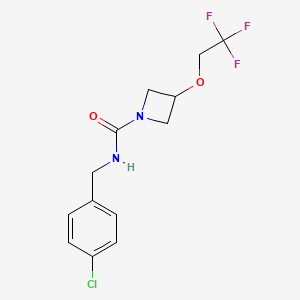
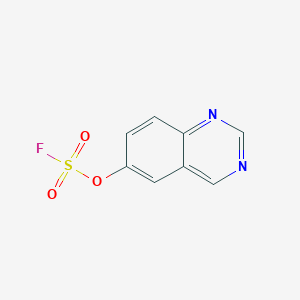
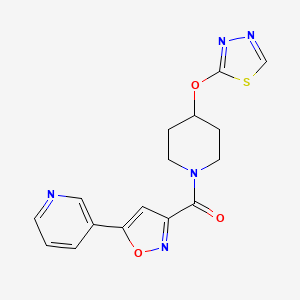
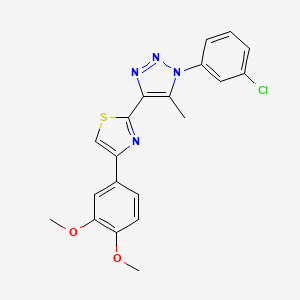
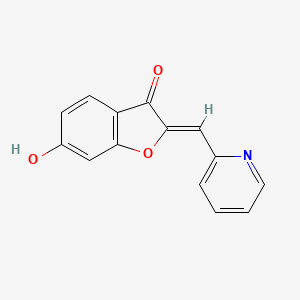
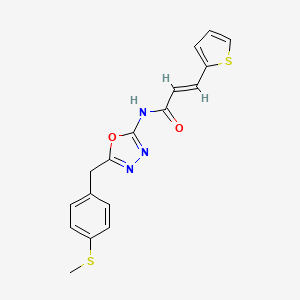
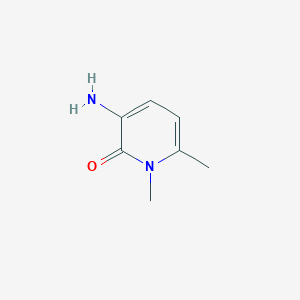
![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)
![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)

![1-Acetyl-2-{1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B2473838.png)
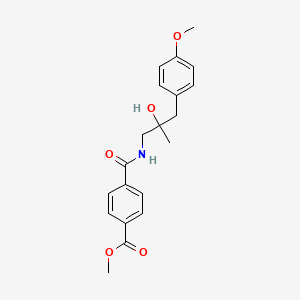
![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)